molecular formula C9H9BrO B2808328 2-Bromo-6-cyclopropylphenol CAS No. 911817-98-6

2-Bromo-6-cyclopropylphenol

Cat. No.: B2808328
CAS No.: 911817-98-6
M. Wt: 213.074
InChI Key: WHEZUXLUMWCJAP-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylphenol is an organic compound with the molecular formula C9H9BrO It is characterized by a bromine atom at the second position and a cyclopropyl group at the sixth position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropylphenol typically involves the bromination of 6-cyclopropylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2-amino-6-cyclopropylphenol or 2-thio-6-cyclopropylphenol.

    Oxidation: Formation of 2-bromo-6-cyclopropylquinone.

    Reduction: Formation of 2-hydro-6-cyclopropylphenol.

Scientific Research Applications

2-Bromo-6-cyclopropylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

    2-Bromo-4-cyclopropylphenol: Similar structure but with the cyclopropyl group at the fourth position.

    2-Chloro-6-cyclopropylphenol: Similar structure with a chlorine atom instead of bromine.

    2-Bromo-6-methylphenol: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness: 2-Bromo-6-cyclopropylphenol is unique due to the presence of both a bromine atom and a cyclopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Bromo-6-cyclopropylphenol is an organic compound with the molecular formula C9H9BrO, characterized by a bromine atom at the second position and a cyclopropyl group at the sixth position on a phenolic ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, which may inhibit their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's biological effects. The cyclopropyl group is believed to improve stability and binding affinity to target molecules.

Biological Activities

Research has highlighted several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : Investigations into its anticancer potential have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development for conditions involving dysregulated enzyme activity.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Effects

In vitro assays were conducted to assess the anticancer activity of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity and was found to induce apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific enzymes involved in metabolic pathways

Properties

IUPAC Name

2-bromo-6-cyclopropylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEZUXLUMWCJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (276 mg, 2.00 mmol) was added to a solution of 2-bromo-6-cyclopropylphenyl acetate (316 mg, purity: 80%, 1.00 mmol) in methanol (2 ml), and the mixture was stirred at room temperature for 4 hours. After water (15 ml) and 4M hydrochloric acid (15 ml) were added to the reaction mixture, the mixture was extracted with ethyl acetate. The organic layer was combined, washed with a saturated aqueous NaCl solution, followed by drying with anhydrous sodium sulfate. After the solid was removed by filtration, the filtrate was concentrated to obtain a pale brown oil. This oil was purified by preparative thin layer chromatography (manufactured by Merck Co., Ltd, 1.05744, use of two sheets, development by hexane:ethyl acetate=30:1) to obtain 118 mg of 2-bromo-6-cyclopropylphenol.
Quantity
276 mg
Type
reactant
Reaction Step One
Name
2-bromo-6-cyclopropylphenyl acetate
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

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